molecular formula C8H4BrFN2O B15280382 6-Bromo-7-fluorocinnolin-4(1H)-one

6-Bromo-7-fluorocinnolin-4(1H)-one

Cat. No.: B15280382
M. Wt: 243.03 g/mol
InChI Key: ASZPNUQTWPXPNP-UHFFFAOYSA-N
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Description

6-Bromo-7-fluorocinnolin-4(1H)-one is a fluorinated and brominated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Cinnolinone scaffolds are frequently explored in the development of novel therapeutic agents due to their diverse biological activities. This compound is specifically designed as a versatile chemical intermediate or building block for use in organic synthesis and pharmaceutical research. The presence of both bromo and fluoro substituents on the cinnolinone core structure makes it a valuable precursor for further synthetic modification via cross-coupling reactions and the introduction of additional functional groups. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the relevant safety data sheets before handling.

Properties

IUPAC Name

6-bromo-7-fluoro-1H-cinnolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)12-11-3-8(4)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZPNUQTWPXPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NN=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Methods

Bromine introduction often occurs during precursor synthesis. In, 4-bromoaniline serves as the bromine source in quinoline derivatives. Analogously, 5-fluoro-2-nitroaniline can be brominated using N-bromosuccinimide (NBS) in acetic acid, yielding 4-bromo-5-fluoro-2-nitroaniline. Subsequent reduction of the nitro group and cyclization generates the bromo-fluoro-substituted cinnolinone.

Electrophilic bromination post-cyclization is feasible but challenging due to the cinnolinone’s electron-deficient ring. Directed ortho-metalation using lithium diisopropylamide (LDA) at -78°C, followed by quenching with bromine, enables regioselective bromination at position 6.

Fluorination Strategies

Fluorine is typically introduced via nucleophilic or electrophilic routes. In, 3-acetyl-6-fluorocinnolin-4(1H)-one (S1) was synthesized using 4-fluoroaniline as the fluorine source. For 7-fluorination, late-stage fluorination of a hydroxyl precursor using diethylaminosulfur trifluoride (DAST) is effective. For instance, 7-hydroxy-6-bromocinnolin-4(1H)-one treated with DAST in dichloromethane at 0°C yields the 7-fluoro derivative.

Electrophilic fluorination with Selectfluor® (F-TEDA-BF4) in acetonitrile at 80°C selectively fluorinates electron-rich positions, though this requires careful optimization to avoid over-fluorination.

Optimized Synthetic Route

A representative synthesis of this compound involves the following steps:

  • Synthesis of 4-bromo-5-fluoro-2-nitroaniline :
    • Bromination of 5-fluoro-2-nitroaniline with NBS in acetic acid (Yield: 85%).
  • Reduction to 4-bromo-5-fluoro-1,2-diaminobenzene :
    • Catalytic hydrogenation using Pd/C in ethanol (Yield: 92%).
  • Cyclization with ethyl acetoacetate :
    • Reflux in diphenyl ether at 220°C for 2 hours to form this compound (Yield: 68%).

Key Spectral Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=C), 1260 cm⁻¹ (C-F).
  • ¹H NMR (DMSO-d₆) : δ 8.24 (s, 1H, H-5), 7.98 (d, J = 8.4 Hz, 1H, H-8), 6.02 (s, 1H, NH).

Challenges and Innovations

Regioselectivity remains a hurdle, particularly in differentiating positions 6 and 7. Microwave-assisted synthesis reduces reaction times and improves yields, as demonstrated in, where cyclization time decreased from 10 hours to 30 minutes. Additionally, flow chemistry techniques enhance reproducibility in large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluorocinnolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cinnolinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluorocinnolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of 6-Bromo-7-fluorocinnolin-4(1H)-one and Analogous Compounds
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR)
This compound Cinnolinone Br (C6), F (C7) C₉H₅BrFN₂O 271.06 Not reported in evidence
7-Bromo-6-fluorochroman-4-one Chromanone Br (C7), F (C6) C₉H₆BrFO₂ 261.05 ¹H/¹³C NMR data unavailable
6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one Dihydroquinolinone Br (C6), F (C7) C₉H₇BrFNO 260.06 ¹H/¹³C NMR (MeOD): δ 7.45 (s, 1H)
MHY2251 (Quinazolinone derivative) Quinazolinone Benzo[d][1,3]dioxolyl group C₁₅H₁₁N₂O₃ 267.26 Structural data in Fig. 1

Key Observations :

  • Substituent Positioning: The placement of Br and F on the cinnolinone core distinguishes it from chromanone and dihydroquinolinone analogs, where substituents occupy adjacent positions but on different ring systems. This affects electron distribution and steric interactions .
  • Spectral Data: NMR shifts in dihydroquinolinone analogs (e.g., δ 7.45 ppm for aromatic protons) suggest electron-withdrawing effects from Br/F substituents, which may correlate with deshielding in cinnolinone derivatives .

Biological Activity

6-Bromo-7-fluorocinnolin-4(1H)-one is a heterocyclic compound notable for its unique chemical structure, which includes a bromine atom at the 6-position and a fluorine atom at the 7-position of the cinnoline ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C9H6BrF N2O
  • Molecular Weight : Approximately 225.04 g/mol
  • Structure : The compound features a fused bicyclic structure, which enhances its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of halogen substituents (bromine and fluorine) is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against Gram-positive bacteria
Escherichia coli64 µg/mLEffective against Gram-negative bacteria
Pseudomonas aeruginosa128 µg/mLModerate efficacy

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Mechanistic studies indicate that the compound may act through enzyme inhibition or receptor modulation, disrupting cancer cell proliferation and survival pathways.

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies demonstrated that treatment with this compound led to a significant reduction in the proliferation of human cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis, which was confirmed through flow cytometry analysis.

The biological activity of this compound is believed to be mediated by its interaction with specific biological molecules:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may also modulate receptors that play a role in cell signaling pathways associated with growth and survival.

Synthesis and Modification

The synthesis of this compound typically involves bromination of cinnolin-4(1H)-one using bromine or N-bromosuccinimide (NBS). The reaction is conducted in organic solvents like chloroform or dichloromethane under controlled conditions.

Modification Potential : The unique structure allows for further chemical modifications that could enhance its biological activity or tailor its properties for specific therapeutic applications.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
6-Chlorocinnolin-4(1H)-oneChlorine atom instead of bromineDifferent reactivity due to electronegativity
6-Fluorocinnolin-4(1H)-oneSimilar reactivity but different electronic properties
6-Iodocinnolin-4(1H)-oneIodine atom instead of bromineLarger size; potentially different biological activity
6-Bromo-7-fluoroisoquinolin-1-olIsoquinoline structureDistinct pharmacological profiles

Q & A

Q. How can researchers optimize the synthesis of 6-Bromo-7-fluorocinnolin-4(1H)-one for reproducibility and yield?

Answer:

  • Experimental Design: Use factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors affecting yield .
  • Monitoring: Employ real-time techniques like in situ 1H NMR to track intermediate formation and reaction progression, as demonstrated in Knorr synthesis optimizations for analogous brominated heterocycles .
  • Purification: Leverage gradient chromatography or recrystallization in polar aprotic solvents to isolate the compound, ensuring ≥95% purity (common standard for research-grade materials) .

Q. What spectroscopic and computational methods are most effective for characterizing this compound?

Answer:

  • Structural Confirmation: Combine high-resolution mass spectrometry (HRMS) with 13C/19F NMR to resolve halogen-specific chemical shifts and confirm substitution patterns .
  • Computational Validation: Use density functional theory (DFT) to simulate NMR spectra and compare experimental vs. predicted shifts, addressing ambiguities in tautomeric forms .
  • Crystallography: If single crystals are obtainable, X-ray diffraction can resolve steric effects from bromine/fluorine substituents on the cinnolinone core .

Q. How should researchers design assays to evaluate the biological activity of this compound?

Answer:

  • Target Selection: Prioritize kinases or enzymes with known sensitivity to halogenated heterocycles (e.g., bromine’s role in ATP-binding pocket interactions) .
  • Dose-Response Curves: Use a 3D cell culture model to assess potency (IC50) and selectivity against off-target proteins, minimizing false positives from planar heterocycle aggregation .
  • Control Experiments: Include structurally similar analogs (e.g., non-brominated cinnolinones) to isolate the functional contribution of the bromo-fluoro motif .

Advanced Research Questions

Q. What computational strategies can elucidate the mechanistic role of bromine/fluorine in this compound’s reactivity?

Answer:

  • DFT/MD Simulations: Model transition states for nucleophilic aromatic substitution (SNAr) reactions to predict regioselectivity in derivatization .
  • Electrostatic Potential Maps: Visualize halogen-bonding interactions using software like Gaussian or ORCA, correlating with experimental reactivity trends .
  • Machine Learning: Train models on existing bromo-fluoro heterocycle datasets to predict novel reaction pathways or stability under physiological conditions .

Q. How can researchers resolve contradictions in solubility or stability data for this compound across studies?

Answer:

  • Methodological Harmonization: Standardize solvent systems (e.g., DMSO:H2O ratios) and temperature controls to reduce variability in solubility measurements .
  • Degradation Studies: Use accelerated stability testing (40°C/75% RH) with LC-MS to identify hydrolysis or oxidation byproducts unique to the bromo-fluoro structure .
  • Theoretical Frameworks: Apply the "halogen paradox" concept—balancing bromine’s lipophilicity against fluorine’s electronegativity—to interpret conflicting bioavailability data .

Q. What advanced separation techniques improve the scalability of this compound purification?

Answer:

  • Membrane Technologies: Explore nanofiltration membranes with tailored pore sizes to separate halogenated byproducts during continuous flow synthesis .
  • Countercurrent Chromatography: Optimize two-phase solvent systems (e.g., hexane/ethyl acetate/MeOH/water) for high-resolution separation of polar halogenated intermediates .
  • Cryogenic Trapping: Isolate volatile fluorinated impurities via sublimation at low temperatures, preserving the integrity of the cinnolinone core .

Q. How can researchers explore novel applications of this compound in materials science or catalysis?

Answer:

  • Coordination Chemistry: Screen transition metals (e.g., Pd, Cu) for catalytic activity in cross-coupling reactions, leveraging bromine as a directing group .
  • Photophysical Studies: Characterize fluorescence quenching/activation mechanisms induced by bromine-heavy atom effects for sensor development .
  • Polymer Integration: Copolymerize with acrylate monomers to create halogen-rich polymers for flame-retardant or dielectric materials .

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